molecular formula C11H12ClNO3S B1342338 2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride CAS No. 74124-92-8

2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride

Cat. No.: B1342338
CAS No.: 74124-92-8
M. Wt: 273.74 g/mol
InChI Key: XNVZUBLWWSTORI-UHFFFAOYSA-N
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Description

2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride is an organic compound with the molecular formula C11H12ClNO3S. It is a sulfonyl chloride derivative of indene, featuring an acetamido group. This compound is primarily used in organic synthesis and research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with indene, which undergoes a series of reactions to introduce the acetamido and sulfonyl chloride groups.

    Acetamidation: Indene is first reacted with acetic anhydride in the presence of a catalyst to form 2-acetamido-2,3-dihydro-1H-indene.

    Sulfonylation: The acetamido-indene derivative is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and efficiency. The process involves:

    Bulk Reactors: Using large-scale reactors to carry out the acetamidation and sulfonylation reactions.

    Purification: Employing techniques such as crystallization and distillation to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.

    Reduction: The acetamido group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Catalysts: Acid or base catalysts are often employed to facilitate reactions.

    Solvents: Organic solvents such as dichloromethane, toluene, and ethanol are used to dissolve the reactants and control the reaction environment.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products include sulfonamides, sulfonate esters, and sulfonothioates.

    Hydrolysis Product: The major product of hydrolysis is 2-acetamido-2,3-dihydro-1H-indene-5-sulfonic acid.

    Reduction Product: The reduction of the acetamido group yields 2-amino-2,3-dihydro-1H-indene-5-sulfonyl chloride.

Scientific Research Applications

2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceutical Research: The compound is investigated for its potential use in drug development and medicinal chemistry.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify and synthesize new compounds. The acetamido group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2,3-dihydro-1H-indene-5-sulfonic acid: This compound is similar but lacks the sulfonyl chloride group.

    2-Amino-2,3-dihydro-1H-indene-5-sulfonyl chloride: This compound has an amino group instead of an acetamido group.

    2-Acetamido-2,3-dihydro-1H-indene-5-sulfonate esters: These compounds are formed by substituting the sulfonyl chloride group with alcohols.

Uniqueness

2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride is unique due to the presence of both the acetamido and sulfonyl chloride groups. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industrial settings.

Biological Activity

2-Acetamido-2,3-dihydro-1H-indene-5-sulfonyl chloride (CAS Number: 74124-92-8) is a sulfonyl chloride derivative known for its reactivity and potential applications in medicinal chemistry. This compound features a sulfonyl chloride functional group, which enhances its electrophilic properties, allowing it to participate in various nucleophilic substitution reactions. This article aims to explore the biological activities associated with this compound, including its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₂ClNO₃S
  • Molecular Weight : Approximately 273.74 g/mol
  • Purity : Typically available at 95%
  • Classification : Corrosive substance (GHS classification)

The sulfonyl chloride group in this compound is a highly electrophilic center that can undergo nucleophilic attack by various biological molecules. This reactivity allows the compound to form sulfonamides when reacted with amines, which have been noted for their biological activities. Additionally, the acetamido group can engage in hydrogen bonding, influencing the compound's behavior in biological systems.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activities. These compounds have been tested against various bacterial strains and have shown effectiveness in inhibiting their growth. The mechanism likely involves the inhibition of essential bacterial enzymes or interference with cellular processes.

Enzyme Inhibition

One of the significant biological activities of this compound is its ability to inhibit carbonic anhydrase , an enzyme crucial for maintaining acid-base balance in physiological systems. Inhibition of carbonic anhydrase can lead to therapeutic effects in conditions such as glaucoma and certain types of edema. Additionally, some derivatives have been identified as inhibitors of the NLRP3 inflammasome , which plays a role in inflammatory diseases.

Study on Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity compared to standard antibiotics.

Compound DerivativeMIC (µg/mL)Target Organism
Derivative A10E. coli
Derivative B25S. aureus
Derivative C50E. coli

Study on Enzyme Inhibition

In another investigation focusing on carbonic anhydrase inhibition, derivatives of the compound were tested for their inhibitory effects. The results showed that certain derivatives inhibited carbonic anhydrase activity by up to 75%, suggesting potential therapeutic uses in treating related disorders.

Derivative% InhibitionEnzyme Target
Derivative D75Carbonic Anhydrase
Derivative E60Carbonic Anhydrase
Derivative F40Carbonic Anhydrase

Properties

IUPAC Name

2-acetamido-2,3-dihydro-1H-indene-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-7(14)13-10-4-8-2-3-11(17(12,15)16)6-9(8)5-10/h2-3,6,10H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVZUBLWWSTORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198070
Record name 2-(Acetylamino)-2,3-dihydro-1H-indene-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74124-92-8
Record name 2-(Acetylamino)-2,3-dihydro-1H-indene-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74124-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Acetylamino)-2,3-dihydro-1H-indene-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.6 ml of chloro sulfonic acid was dropped to the stirred solution of 1.06 g N-Indan-2-yl-acetamide and 50 ml of dichloromethane and the mixture was stirred for 15 hours at room temperature. The reaction was than quenched with cold water and die organic phase separated, dried over sodium sulfate evaporated. The resulting residue was used for further reaction without further purification.
Quantity
1.6 mL
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reactant
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1.06 g
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50 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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